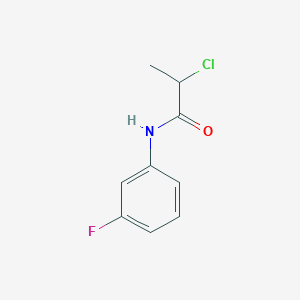
2-chloro-N-(3-fluorophenyl)propanamide
説明
“2-chloro-N-(3-fluorophenyl)propanamide” is a chemical compound with the molecular formula C9H9ClFNO and a molecular weight of 201.63 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for “2-chloro-N-(3-fluorophenyl)propanamide” is 1S/C9H9ClFNO/c1-6(10)9(13)12-8-4-2-3-7(11)5-8/h2-6H,1H3,(H,12,13) . This code represents the molecular structure of the compound.科学的研究の応用
Chemical Analysis in Food Products
- Acrylamide, closely related to 2-chloro-N-(3-fluorophenyl)propanamide, has been studied for its occurrence in thermally processed foods. The determination of acrylamide concentrations is crucial due to its potential neurotoxic and carcinogenic nature. Among various detection methods, biosensors offer a rapid, sensitive, and specific approach. These biosensors operate effectively within a short time frame and under specific pH conditions, indicating their potential application in food safety and quality control processes (Pundir, Yadav, & Chhillar, 2019).
Synthesis of Fluorophenyl Compounds
- Research has been conducted on the practical synthesis of compounds similar to 2-chloro-N-(3-fluorophenyl)propanamide, such as 2-Fluoro-4-bromobiphenyl, which is key in manufacturing non-steroidal anti-inflammatory and analgesic materials. The synthesis process involves cross-coupling reactions and the use of various chemical agents, underlining the chemical compound's relevance in pharmaceutical manufacturing (Qiu et al., 2009).
Environmental Impact of Related Compounds
- Tris(1,3-dichloro-2-propyl)phosphate (TDCPP), a compound structurally akin to 2-chloro-N-(3-fluorophenyl)propanamide, has been extensively studied for its environmental occurrence, exposure, and health risks. As an additive flame retardant, TDCPP and its metabolites have been detected in various environmental media and biotic matrices, raising concerns about its potential human health effects. The compound exhibits acute, nerve, developmental, and endocrine-disrupting toxicity, highlighting the significance of environmental monitoring and health risk assessment of such chemicals (Wang et al., 2020).
Molecular Imaging and Toxicity
- Fluorophores, which may include compounds like 2-chloro-N-(3-fluorophenyl)propanamide, are utilized in vivo for cancer diagnosis through optical imaging. However, their potential toxicity is a concern that requires thorough investigation. The review of various fluorophores' toxicity is crucial for ensuring safe administration to patients, indicating the compound's significance in the development of diagnostic and therapeutic solutions (Alford et al., 2009).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
2-chloro-N-(3-fluorophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO/c1-6(10)9(13)12-8-4-2-3-7(11)5-8/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXUKJYCXBVIJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-fluorophenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(3-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1416647.png)
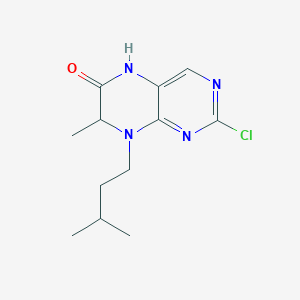
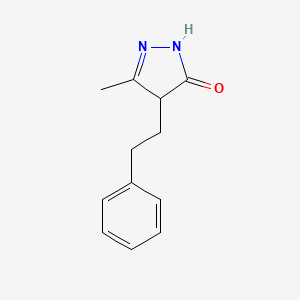
![1-[(5-Phenylthien-2-yl)methyl]piperazine](/img/structure/B1416652.png)
![N-[(furan-2-yl)methyl]-2-(3-hydroxypiperidin-1-yl)acetamide](/img/structure/B1416653.png)
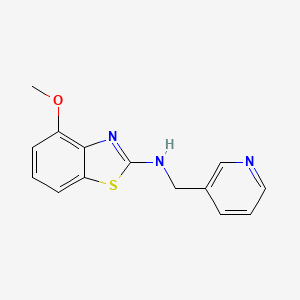
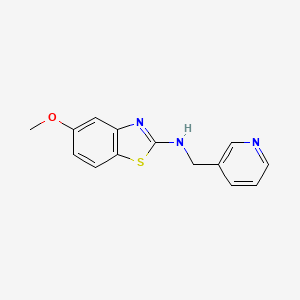
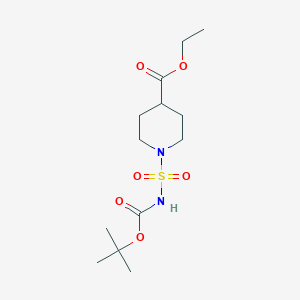
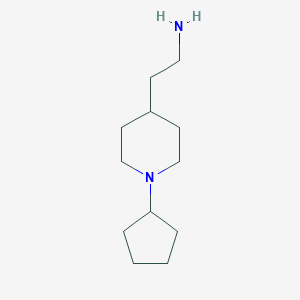
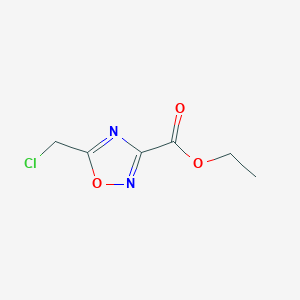
![(3R)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1416662.png)
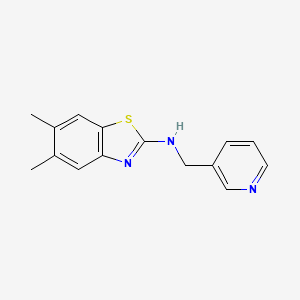
![1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone](/img/structure/B1416669.png)
![N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B1416670.png)